Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate
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Overview
Description
Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate typically involves esterification reactions. One common method is the reaction of (2S)-2-methyl-2-(propan-2-yl)but-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-methylbutanoate: Similar ester structure but lacks the double bond.
Methyl (2S)-2-(propan-2-yl)butanoate: Similar structure with different alkyl substitution.
Methyl (2S)-2-methyl-2-butenoate: Similar structure with different alkyl substitution.
Uniqueness
Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
850805-66-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl (2S)-2-methyl-2-propan-2-ylbut-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-6-9(4,7(2)3)8(10)11-5/h6-7H,1H2,2-5H3/t9-/m1/s1 |
InChI Key |
LVKZCURDWGVUAB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@@](C)(C=C)C(=O)OC |
Canonical SMILES |
CC(C)C(C)(C=C)C(=O)OC |
Origin of Product |
United States |
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